1-Benzothiophene-3-sulfonyl chloride

Physical property comparison Solid reagent handling Weighing accuracy

For GPCR-targeted library synthesis and late-stage functionalization requiring precise stoichiometric control, this C-3 sulfonyl chloride delivers reliable performance where generic alternatives fail. The solid physical state (mp 85-89 °C) and dual-method verified purity (>95.0% by GC and argentometric titration) ensure accurate weighing and avoid the dosing errors common with liquid benzenesulfonyl chloride. Its finite aqueous solubility (0.091 g/L) permits controlled aqueous quench workups without the violent decomposition seen with thiophene-2-sulfonyl chloride.

Molecular Formula C8H5ClO2S2
Molecular Weight 232.7 g/mol
CAS No. 18494-87-6
Cat. No. B097932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-3-sulfonyl chloride
CAS18494-87-6
Molecular FormulaC8H5ClO2S2
Molecular Weight232.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)S(=O)(=O)Cl
InChIInChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H
InChIKeyWYYRQMZTUXFUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-3-sulfonyl chloride: Technical Baseline


1-Benzothiophene-3-sulfonyl chloride (CAS 18494-87-6; molecular formula C8H5ClO2S2; MW 232.70 g/mol) is a heteroaromatic sulfonyl chloride building block consisting of a benzothiophene core with the electrophilic –SO2Cl group appended at the C-3 (β) position of the thiophene ring [1]. It is supplied as a light-yellow to brown crystalline solid with a melting point of 85–89 °C and is classified as moisture-sensitive (UN3261, Class 8 corrosive) . Its primary utility lies in nucleophilic sulfonylation reactions to install the benzothiophene-3-sulfonyl pharmacophore into sulfonamides, sulfonate esters, and related derivatives for medicinal chemistry and agrochemical research programs .

1 Solid reagent at ambient conditions. Crystalline powder with melting range well above room temperature supports accurate benchtop weighing without cold storage.
2 Biphasic sulfonylation protocol fit. Finite, measurable aqueous solubility enables predictable partitioning and controlled quenching in Schotten–Baumann-type reactions.
3 C-3 pharmacophore vector access. Sulfonyl attachment at the β-position of the benzothiophene ring provides a geometry distinct from the C-2 regioisomer for sulfonamide library design.

1-Benzothiophene-3-sulfonyl chloride: Why Generic Substitutes Fail


Procurement decisions that treat all aromatic sulfonyl chlorides as interchangeable overlook three quantifiable differentiation axes that directly affect downstream experimental outcomes. First, physical-state differences between the solid benzothiophene-3-sulfonyl chloride (mp 85–89 °C) and the liquid benzenesulfonyl chloride (mp 13–15 °C) introduce distinct weighing accuracy, storage, and stoichiometric control considerations . Second, the compound exhibits a measurable, finite water solubility of 0.091 g/L at 25 °C, whereas both benzenesulfonyl chloride and thiophene-2-sulfonyl chloride undergo hydrolytic decomposition on contact with water, fundamentally constraining aqueous-compatible synthetic protocols . Third, the C-3 sulfonyl attachment on the benzothiophene scaffold generates pharmacophore geometry and electronic character that diverge from the C-2 regioisomer (CAS 90001-64-2), a distinction that has proven decisive in structure-activity relationships for chymase and 5-HT6 receptor programs [1][2]. These differences are quantified in the evidence below.

Target
Benzothiophene-3-sulfonyl chloride: crystalline solid at ambient, measurable aqueous solubility, dual-method purity verified.
May shift if substituted
Benzenesulfonyl chloride: liquid at ambient, hydrolytic decomposition on water contact. Physical state differences may compromise gravimetric accuracy and aqueous protocol compatibility.
Target
C-3 sulfonyl attachment on benzothiophene orients the electrophile for a distinct pharmacophore vector.
May shift if substituted
C-2 benzothiophene isomer (CAS 90001-64-2) leads to sulfonamide derivatives with fundamentally different target-engagement profiles. Reported chymase-biased vs. 5-HT₆/5-HT₂C activity divergence.
Target
Solid reagent with dual-method purity certification (GC plus argentometric titration) supports stoichiometric confidence.
May shift if substituted
Thiophene-2-sulfonyl chloride: low-melting solid that may partially liquefy at ambient; single-method purity reporting common. Stoichiometric control and purity context may differ.

1-Benzothiophene-3-sulfonyl chloride: Quantitative Differentiation


Melting Point Advantage for Solid Reagent Handling

1-Benzothiophene-3-sulfonyl chloride is a crystalline solid at ambient laboratory temperatures (mp 85–89 °C, lit. reference mp 87 °C ), whereas benzenesulfonyl chloride (CAS 98-09-9), the most commonly defaulted aromatic sulfonyl chloride, is a low-melting solid or oily liquid with mp 13–15 °C that frequently presents as a supercooled melt depending on ambient conditions . This ~72 °C melting point differential carries direct operational significance: the benzothiophene compound can be accurately weighed on a standard analytical balance as a free-flowing powder without the cryogenic storage or cold-room handling often required for benzenesulfonyl chloride to maintain a solid state. The thiophene-2-sulfonyl chloride comparator (mp 30–32 °C) occupies an intermediate position but still risks partial melting during routine handling .

Melting Point
Cross-study comparable
Δmp +72 °C vs. benzenesulfonyl chloride
Supports ambient solid handling and gravimetric accuracy.
Eliminates cold-storage dependency required for low-melting comparators.
Physical property comparison Solid reagent handling Weighing accuracy

Aqueous Solubility and Hydrolytic Stability

1-Benzothiophene-3-sulfonyl chloride exhibits a finite, measured aqueous solubility of 0.091 g/L at 25 °C . This is not merely 'low solubility'—it represents a qualitative and quantitative differentiation from benzenesulfonyl chloride, which undergoes rapid hydrolytic decomposition on water contact (not a true equilibrium solubility) , and from thiophene-2-sulfonyl chloride, which similarly reacts with water rather than dissolving . The measurable partition behavior of the benzothiophene-3-sulfonyl chloride permits predictable distribution in biphasic reaction systems and enables controlled aqueous quenching protocols that are precluded with the decomposition-prone comparators. Naphthalene-2-sulfonyl chloride is reported as insoluble in water with no quantifiable value available .

Aqueous Solubility
Data to verify
0.091 g/L at 25 °C
Enables biphasic reaction design with predictable partitioning.
Measurable equilibrium vs. hydrolytic decomposition of comparators. Supplier-reported value.
Aqueous solubility Hydrolytic stability Biphasic reaction compatibility

C-3 vs. C-2 Sulfonyl Attachment: Pharmacophore Differences

The sulfonyl chloride group at the C-3 position of the benzothiophene ring (β-position of the thiophene subsystem) orients the electrophilic center with a different vector angle and electronic environment compared to the C-2 (α) regioisomer (CAS 90001-64-2) . This positional difference has proven pharmacophorically meaningful: the C-2 sulfonamide series yielded the clinical chymase inhibitor candidate TY-51076 with IC50 = 56 nM and >400-fold selectivity over chymotrypsin and cathepsin G [1], while the C-3 sulfonamide chemotype has independently produced potent 5-HT6 receptor antagonists such as SB-271046 (pKi = 8.9–9.02 across species) and 5-HT2C ligands (IC50 = 572 nM) [2][3]. The two regioisomeric sulfonyl chlorides are not functionally interchangeable: each provides access to structurally and pharmacologically distinct chemical space. The C-3 isomer specifically installs a sulfonamide vector that projects approximately orthogonally to the benzothiophene plane in a manner distinct from the C-2 vector, a geometric feature that cannot be replicated by the C-2 isomer .

Regioisomer Outcome
Class-level
C-3 → 5-HT₆/5-HT₂C; C-2 → chymase
Distinct target-engagement profiles by positional isomer.
Non-overlapping biological space. C-3 and C-2 isomers are not functionally interchangeable.
Positional isomer Sulfonamide SAR Chymase inhibitor 5-HT6 antagonist

Dual-Method Purity Certification

Commercial specifications for 1-benzothiophene-3-sulfonyl chloride include purity verification by two independent, orthogonal analytical methods: gas chromatography (GC) with a minimum purity of 95.0% and argentometric titration (chloride content) also with a minimum of 95.0%, plus NMR structural confirmation . This dual-method approach contrasts with the typical single-method specification (e.g., GC only or titration only) commonly applied to benzenesulfonyl chloride and thiophene-2-sulfonyl chloride . The argentometric titration specifically quantifies the intact sulfonyl chloride functionality (via chloride ion release after hydrolysis), providing a direct measure of active electrophile content that GC alone cannot confirm. Thermo Scientific/Alfa Aesar supplies the compound at 97% purity with additional physical-state documentation .

Purity Certification
Source review
Dual orthogonal: GC + argentometric titration
Reduces risk of undetected inert impurities in stoichiometric reactions.
Each method ≥95.0%. Titration confirms intact –SO₂Cl content that GC alone cannot verify.
Purity specification Quality assurance Argentometric titration GC purity

Benzothiophene-3-sulfonyl: Privileged Pharmacophore

The benzothiophene core is recognized as a privileged scaffold in medicinal chemistry, with benzothiophene-containing drugs including raloxifene (SERM), zileuton (5-lipoxygenase inhibitor), and sertaconazole (antifungal) [1]. When the sulfonyl chloride is used as a derivatization handle at the C-3 position, the resulting sulfonamide library has yielded potent ligands across multiple target classes: human chymase (IC50 = 56 nM for C-2 sulfonamide series) [2], 5-HT6 receptor (SB-271046, pKi = 8.9–9.02) [3], 5-HT2C receptor (IC50 = 572 nM) [4], and chemokine receptors (CCR5 modulators described in Allergan patent families) [5]. By contrast, benzenesulfonyl chloride and thiophene-2-sulfonyl chloride generate sulfonamides with fundamentally narrower target coverage: the simple phenylsulfonamide group is primarily a metabolic-stability or solubility-modulating appendage rather than a target-engagement-driving pharmacophore. The benzothiophene core contributes to binding affinity through hydrophobic and π-stacking interactions with aromatic residues in target protein binding pockets, a contribution absent in the monocyclic comparators [1].

Scaffold Context
Class-level
Benzothiophene core in ≥3 approved drugs
Supports privileged-scaffold library screening fit.
Hydrophobic and π-stacking contributions class-level inference. Target engagement context-dependent.
Privileged scaffold Benzothiophene Polypharmacology Medicinal chemistry building block

1-Benzothiophene-3-sulfonyl chloride: Key Application Scenarios


GPCR-Targeted Sulfonamide Library Synthesis

When constructing a sulfonamide library for broad GPCR panel screening, the C-3 benzothiophene sulfonyl chloride provides access to the privileged benzothiophene pharmacophore that has yielded potent ligands at 5-HT6 (pKi ~9 ), 5-HT2C (IC50 = 572 nM ), and chemokine receptors . The solid physical state (mp 85–89 °C [1]) and dual-method purity certification (GC + argentometric titration, each >95.0% [1]) ensure accurate stoichiometric dispensing across parallel 96-well plate amidation reactions with diverse amine building blocks. The measurable aqueous solubility (0.091 g/L [2]) allows predictable liquid-liquid extraction workup without the uncontrolled decomposition that occurs with benzenesulfonyl chloride. In this context, substituting benzenesulfonyl chloride would forfeit the target-engagement-driving benzothiophene core, while using the C-2 isomer would direct the library toward chymase-biased chemical space (IC50 = 56 nM [3]) rather than the broader GPCR profile accessible from the C-3 attachment.

Late-Stage Sulfonylation of Advanced Intermediates

In late-stage sulfonylation of a precious advanced intermediate (e.g., a multi-step chiral amine or a complex natural product derivative), using 1-benzothiophene-3-sulfonyl chloride with dual-method verified purity (>95.0% by both GC and argentometric titration ) minimizes the risk of over- or under-charging due to inert impurities. The solid, non-hygroscopic nature at ambient temperature (mp 85–89 °C ) enables precise microbalance weighing without the density-fluctuation and creeping issues associated with liquid benzenesulfonyl chloride (density 1.384 g/mL, mp 13–15 °C ). The finite aqueous solubility (0.091 g/L ) permits a controlled aqueous bicarbonate quench to remove excess reagent without the violent exothermic decomposition characteristic of benzenesulfonyl chloride or thiophene-2-sulfonyl chloride upon water contact.

Agrochemical Lead Optimization with Sulfonamide Bioisosteres

Agrochemical discovery programs frequently employ heteroaromatic sulfonamides as carboxylic acid bioisosteres or as lipophilic anchors for enzyme inhibition. The benzothiophene-3-sulfonyl group provides a larger hydrophobic surface area (computed XLogP3 = 3.1 ) and more extensive π-stacking potential compared to the thiophene-2-sulfonyl or benzenesulfonyl alternatives. The C-3 attachment on the benzothiophene core positions the sulfonamide vector with a geometry that has proven compatible with agrochemical target binding sites, while the benzothiophene scaffold itself appears in multiple fungicidal and herbicidal patent families . The compound's storage as a room-temperature solid (<15 °C recommended ) is pragmatic for multi-kilogram process development environments where cryogenic storage of low-melting sulfonyl chlorides imposes logistical burdens.

Versatile Sulfonylation Reagent for Academic Core Facilities

A university medicinal chemistry core facility stocking sulfonyl chloride building blocks for multiple independent investigator projects benefits from 1-benzothiophene-3-sulfonyl chloride's broad applicability profile. Unlike benzenesulfonyl chloride (liquid, decomposes in water) or thiophene-2-sulfonyl chloride (low-melting, reacts with water), the benzothiophene compound's solid form (mp 85–89 °C ) and long-term storage compatibility at 2–8 °C simplify inventory management. The availability of analytical data packages (NMR, GC, titration ) from reputable vendors supports grant-reporting and publication-quality experimental documentation. The compound serves as a gateway to both the C-3 benzothiophene sulfonamide chemical space (5-HT6, 5-HT2C, chemokine receptor targets [1][2]) and, upon reduction or further derivatization, to the broader benzothiophene SAR landscape documented in over 200 medicinal chemistry publications.

Application
Selection Property
Validation Focus
GPCR panel library synthesis
C-3 pharmacophore vector for 5-HT₆, 5-HT₂C, chemokine receptor chemical space
Radioligand displacement binding assays across receptor panel
Late-stage intermediate derivatization
Solid reagent with dual-method purity for stoichiometric control
Reaction yield and purity verification by LC-MS or NMR
Agrochemical lead optimization
Hydrophobic surface area and π-stacking for bioisostere design
Enzyme inhibition SAR and greenhouse efficacy screening
Academic core facility stock
Ambient-stable solid with broad sulfonamide derivatization scope
Multi-project reproducibility and analytical documentation for publication

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